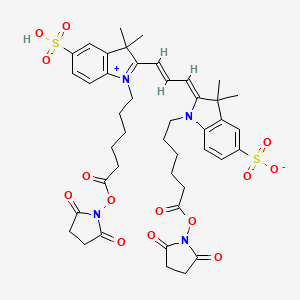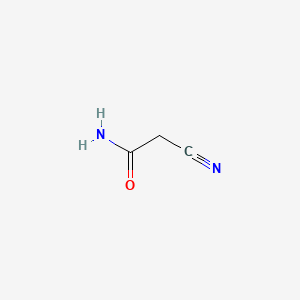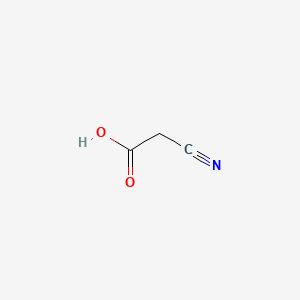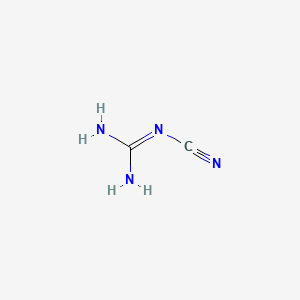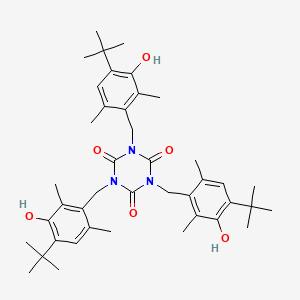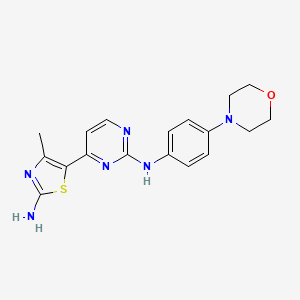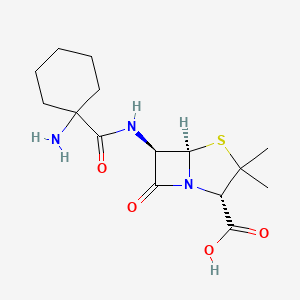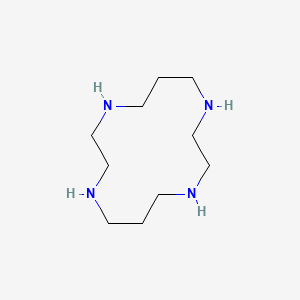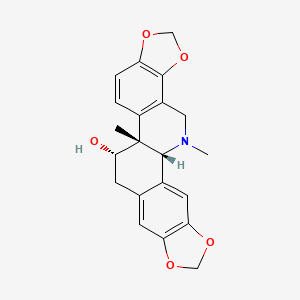
コリノリン
概要
説明
コリノリンは、キンポウゲ科の植物であるキケマン(Corydalis incisa)地上部から単離されたベンゾフェナントリジンアルカロイドです。 神経系においてアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼの阻害効果で知られています 。 この化合物は、特に炎症性疾患や神経変性疾患の治療における潜在的な治療用途により注目を集めています .
2. 製法
合成経路と反応条件: コリノリンは、アミノ置換イソベンゾフラン誘導体の分子内[4+2]-環状付加反応によって合成できます。 この方法は効率的であり、目的の生成物を良好な収率で得ることができます .
工業生産方法: コリノリンの工業生産は、通常、メタノールやエタノールなどの溶媒を用いてキケマンから抽出することにより行われます。 抽出物はその後、クロマトグラフィー法を用いて精製され、コリノリンが純粋な形で単離されます .
科学的研究の応用
Corynoline has a wide range of scientific research applications:
作用機序
コリノリンは、主にアセチルコリンエステラーゼの阻害によって効果を発揮し、神経系におけるアセチルコリンのレベルを上昇させます 。 さらに、酸化ストレスに対する細胞応答において重要な役割を果たす核因子-赤血球系-2関連因子2(Nrf2)経路を活性化します 。 コリノリンは、ミトゲン活性化プロテインキナーゼ(MAPK)経路も調節し、その抗炎症効果に貢献しています .
類似の化合物:
ケリドニン: アセチルコリンエステラーゼ阻害作用が類似する別のベンゾフェナントリジンアルカロイドです.
プロトピン: 抗炎症作用と神経保護作用を持つアルカロイドです.
コリノリンの独自性: コリノリンは、アセチルコリンエステラーゼ阻害剤とNrf2経路活性化剤の両方として作用するという二重の作用により、ユニークです。 この相乗的な活性は、神経変性疾患や炎症性疾患の治療において特に貴重なものとなっています .
生化学分析
Biochemical Properties
Corynoline has been found to interact with various enzymes and proteins. It is an acetylcholinesterase inhibitor , suggesting that it interacts with the enzyme acetylcholinesterase. Furthermore, it has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of Corynoline .
Cellular Effects
Corynoline has been reported to have anti-inflammatory effects . It has been shown to inhibit iNOS, COX-2, and TNF-α production in LPS-stimulated RAW264.7 cells . Furthermore, Corynoline treatment significantly suppressed the paw licking, writhing in the abdominal region, and displayed high nociceptive inhibitory reaction in a dose-related manner .
Molecular Mechanism
Corynoline exhibits its effects at the molecular level through various mechanisms. It has been found to inhibit the NF-κB pathway , which is a key regulator of immune and inflammatory responses. Additionally, Corynoline has been reported to activate Nrf2 , a transcription factor that regulates the expression of antioxidant proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, Corynoline has been observed to exhibit its effects over time. For instance, at a dosage of 5 and 10 mg/kg, Corynoline exhibited significantly augmented inhibitory effects at a period of 90 min and 120 min .
Dosage Effects in Animal Models
In animal models, the effects of Corynoline vary with different dosages. The highest dosage of Corynoline (20 mg/kg) exhibited an inhibitory effect of 20.36% in 30 min and a maximum nociception inhibitory effect of 54.29% in 120 min .
Metabolic Pathways
Corynoline is involved in various metabolic pathways. It has been found that CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are mainly involved in the bioactivation of Corynoline .
Transport and Distribution
Corynoline is transported and distributed within cells and tissues. Tissue distribution study of Corynoline in mice showed that the main target organ of Corynoline was liver, then kidney, heart, and brain .
Subcellular Localization
Given that Corynoline can traverse the blood–brain barrier and have a relatively high concentration in the brain , it suggests that Corynoline may be localized in various subcellular compartments within the brain cells.
準備方法
Synthetic Routes and Reaction Conditions: Corynoline can be synthesized through an intramolecular [4+2]-cycloaddition of an amino-substituted isobenzofuran derivative. This method is efficient and yields the desired product in good quantities .
Industrial Production Methods: Industrial production of corynoline typically involves extraction from Corydalis incisa using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate corynoline in its pure form .
化学反応の分析
反応の種類: コリノリンは、以下を含むさまざまな化学反応を起こします。
酸化: コリノリンは、酸化されてオルトベンゾキノン誘導体を生成します.
還元: 還元反応はコリノリンをその還元形に変換できますが、これらの反応の具体的な条件と試薬はあまり文書化されていません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン化アルキルなどの試薬は、置換反応で頻繁に使用されます。
主要な生成物: これらの反応によって生成される主要な生成物には、さまざまな生物学的活性を示す可能性のあるコリノリン誘導体が含まれます .
4. 科学研究への応用
コリノリンは、幅広い科学研究への応用があります。
類似化合物との比較
Chelidonine: Another benzophenanthridine alkaloid with similar acetylcholinesterase inhibitory properties.
Protopine: An alkaloid with anti-inflammatory and neuroprotective effects.
Uniqueness of Corynoline: Corynoline is unique due to its dual action as an acetylcholinesterase inhibitor and an activator of the Nrf2 pathway. This combination of activities makes it particularly valuable in the treatment of neurodegenerative diseases and inflammatory conditions .
特性
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Corynoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methylchelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18797-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORYNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one](/img/structure/B1669365.png)
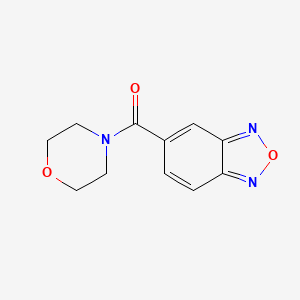
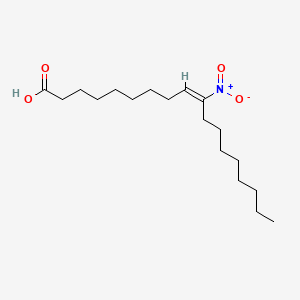
![N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide](/img/structure/B1669369.png)
